

Characterization and properties of Methyl 2-(piperazin-1-YL)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(piperazin-1-YL)benzoate

Cat. No.: B070322

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-(piperazin-1-YL)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperazin-1-YL)benzoate is a heterocyclic organic compound featuring a benzoate core substituted with a piperazine moiety at the ortho position. This molecule belongs to the broader class of N-arylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the characterization, properties, and synthesis of **Methyl 2-(piperazin-1-YL)benzoate**, intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides predicted data based on analogous structures and general chemical principles.

Chemical and Physical Properties

Methyl 2-(piperazin-1-YL)benzoate possesses the chemical formula $C_{12}H_{16}N_2O_2$ and a molecular weight of 220.27 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its unique structure, combining a rigid aromatic

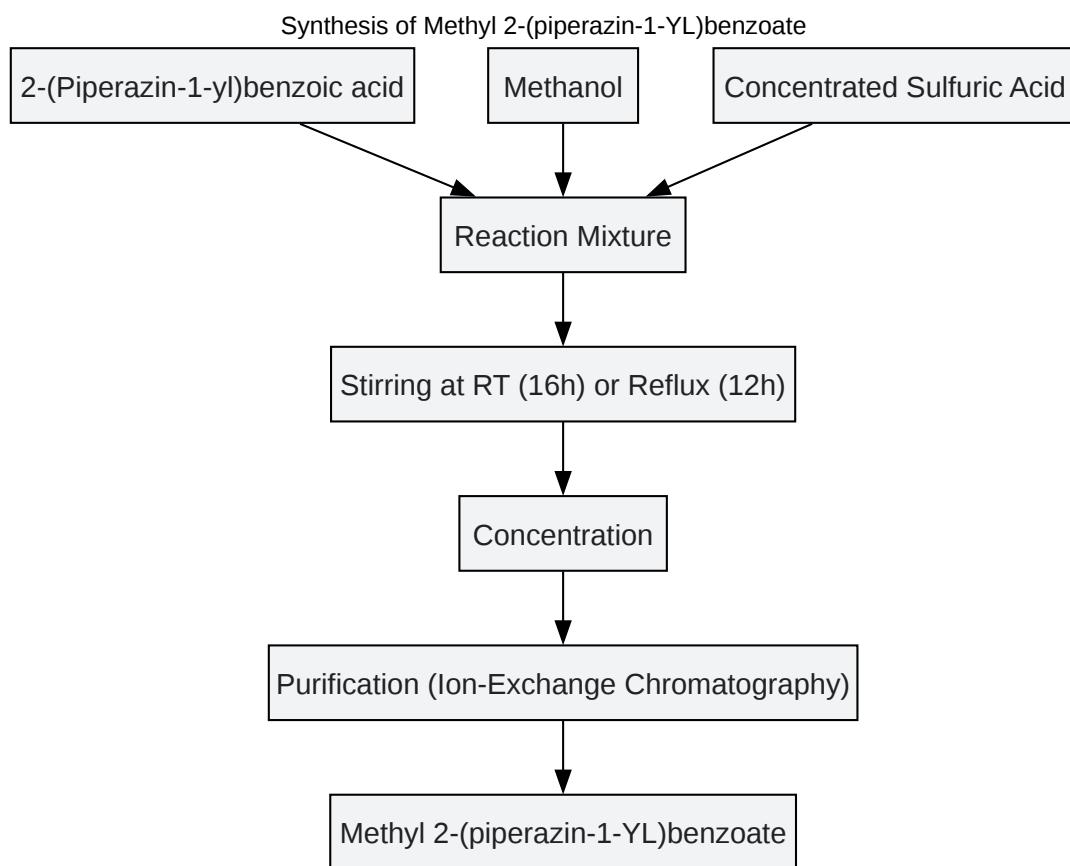
ring with a flexible piperazine group, imparts specific physicochemical properties that are crucial for its potential applications.

Data Presentation

The following table summarizes the known and predicted physicochemical properties of **Methyl 2-(piperazin-1-yl)benzoate**.

Property	Value	Source/Method
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	[1][2][3][4]
Molecular Weight	220.27 g/mol	[1][2][3][4]
CAS Number	159974-63-7	[1][2][3][4]
Appearance	White to off-white solid (Predicted)	General knowledge of similar compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)	General knowledge of similar compounds
Storage	Store under an inert atmosphere (nitrogen or Argon) at 2–8 °C.[2]	[2]

Synthesis and Experimental Protocols


The synthesis of **Methyl 2-(piperazin-1-yl)benzoate** can be achieved through several established synthetic routes for N-arylpiperazines. The most common methods include the Buchwald-Hartwig amination and the Ullmann condensation.[5] A specific protocol for its synthesis involves the esterification of 2-(piperazin-1-yl)benzoic acid.[2][3]

Synthesis via Esterification of 2-(Piperazin-1-yl)benzoic acid

This method involves the reaction of 2-(piperazin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3]

Experimental Protocol:

- Suspend 2-(piperazin-1-yl)benzoic acid (1.00 g, 4.85 mmol) in 10 mL of methanol in a round-bottom flask.[2][3]
- Slowly add 5 mL of concentrated sulfuric acid to the suspension while cooling in an ice bath. [2][3]
- Stir the reaction mixture at room temperature for 16 hours.[2][3]
- For reactions that have not reached completion, an additional 5 mL of concentrated sulfuric acid and 10 mL of methanol can be added, and the mixture can be heated to reflux for 12 hours.[2][3]
- After completion, concentrate the reaction mixture under reduced pressure.[2][3]
- The crude product can be purified by passing it through an ion-exchange column and eluting with a 10% ammonia/methanol solution.[2][3]
- Collect and concentrate the product eluate. Co-evaporation with toluene can be used to remove residual water, yielding **Methyl 2-(piperazin-1-yl)benzoate**.[2][3]

[Click to download full resolution via product page](#)

Fig. 1: Synthesis workflow for **Methyl 2-(piperazin-1-YL)benzoate**.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for **Methyl 2-(piperazin-1-YL)benzoate** based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Predicted):
 - Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm (4H, corresponding to the protons on the benzene ring).
 - Methyl Protons (-OCH₃): A singlet around δ 3.8-3.9 ppm (3H).
 - Piperazine Protons (N-CH₂): Multiplets around δ 3.0-3.4 ppm (8H, for the four methylene groups of the piperazine ring).
 - Piperazine Proton (N-H): A broad singlet that may be exchangeable with D₂O.
- ^{13}C NMR (Predicted):
 - Carbonyl Carbon (C=O): A signal around δ 167-169 ppm.
 - Aromatic Carbons: Signals in the range of δ 120-150 ppm.
 - Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
 - Piperazine Carbons (N-CH₂): Signals in the range of δ 45-55 ppm.

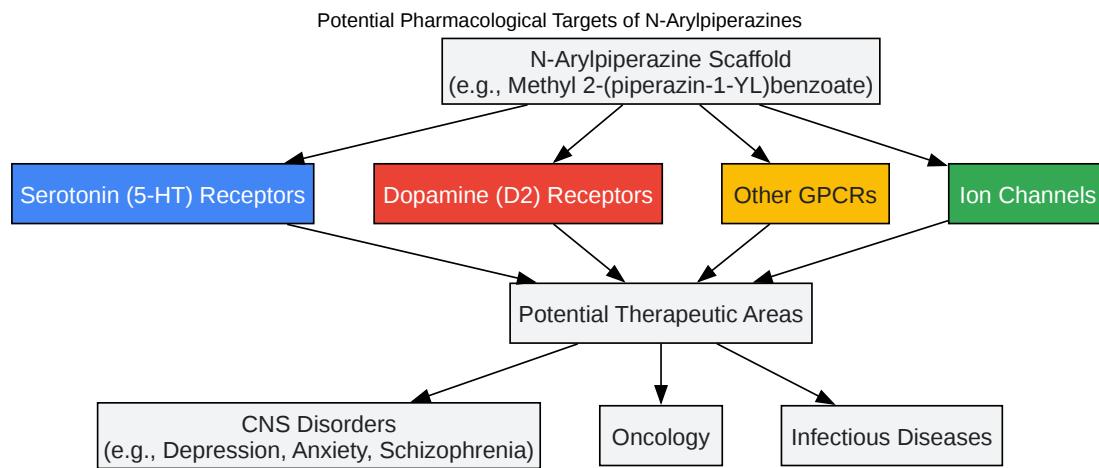
Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Vibration
3300-3500	N-H stretch (piperazine)
2800-3000	C-H stretch (aliphatic and aromatic)
~1720	C=O stretch (ester)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (ester)
~1100	C-N stretch

Mass Spectrometry (MS) (Predicted)

- Molecular Ion Peak $[M]^+$: $m/z = 220.12$.
- $[M+H]^+$: $m/z = 221.13$.^[6]
- $[M+Na]^+$: $m/z = 243.11$.^[6]
- Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group ($-OCH_3$), the carbomethoxy group ($-COOCH_3$), and fragmentation of the piperazine ring.

Properties and Potential Applications


While specific biological activity data for **Methyl 2-(piperazin-1-YL)benzoate** is not readily available, the N-arylpiperazine motif is a well-established pharmacophore with a wide range of biological activities.

Potential Pharmacological Profile

N-arylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) and dopamine (D₂) receptors.^[7] This suggests that **Methyl 2-(piperazin-1-YL)benzoate** could be investigated for its potential as a modulator of these neurotransmitter systems.

Furthermore, substituted phenylpiperazines have been explored for their potential in treating a variety of conditions, including:

- Neurodegenerative Diseases: As ligands for dopamine D₂/D₃ receptors.^[7]
- Cancer: Some arylpiperazine derivatives have shown anti-proliferative activity in different tumor cell lines.
- Antimicrobial and Antifungal agents.

[Click to download full resolution via product page](#)

Fig. 2: Potential pharmacological relevance of the N-arylpiperazine scaffold.

Drug Development Intermediate

The bifunctional nature of **Methyl 2-(piperazin-1-YL)benzoate**, possessing both a nucleophilic secondary amine in the piperazine ring and an electrophilic ester group, makes it a valuable intermediate for the synthesis of more complex molecules.^[1] It can serve as a starting material for the construction of various heterocyclic systems and for the derivatization to create libraries of compounds for biological screening.

Conclusion

Methyl 2-(piperazin-1-YL)benzoate is a compound with significant potential, primarily as a versatile building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies. While detailed experimental

characterization and biological activity data are not extensively documented, its structural similarity to other pharmacologically active N-arylpiperazines suggests that it warrants further investigation for its potential therapeutic applications. This guide provides a foundational understanding of this compound, which can be built upon with further experimental research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-PIPERAZIN-1-YL-BENZOIC ACID METHYL ESTER | 159974-63-7 [m.chemicalbook.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization and properties of Methyl 2-(piperazin-1-YL)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070322#characterization-and-properties-of-methyl-2-piperazin-1-yl-benzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com